molecular formula C7H6F2O3S B1414915 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid CAS No. 1000932-75-1

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid

Cat. No.: B1414915
CAS No.: 1000932-75-1
M. Wt: 208.18 g/mol
InChI Key: WGCGYFVAXAWGDY-UHFFFAOYSA-N
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Description

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid is a chemical compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoromethylsulfanyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of furan-3-carboxylic acid with difluoromethylthiolating agents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial production methods for this compound may involve bulk synthesis techniques, where the reagents are mixed in large reactors under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .

Comparison with Similar Compounds

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid can be compared with other similar compounds, such as:

    2-{[(Trifluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.

    2-{[(Methylsulfanyl]methyl}furan-3-carboxylic acid:

The unique presence of the difluoromethylsulfanyl group in this compound makes it distinct from its analogs, providing specific advantages in terms of reactivity and potential biological activities.

Biological Activity

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid (CAS Number: 1000932-75-1) is a synthetic compound with notable potential for various biological activities. With the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol, this compound has garnered interest in fields such as medicinal chemistry and pharmacology due to its unique structural features, particularly the difluoromethylsulfanyl group, which enhances its reactivity and biological interactions.

  • Molecular Formula : C7H6F2O3S
  • Molecular Weight : 208.18 g/mol
  • Appearance : Powder
  • Boiling Point : Approximately 295.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of furan-3-carboxylic acid with difluoromethylthiolating agents under controlled conditions. This process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves interference with cellular pathways and metabolic processes, likely through enzyme inhibition .

Anticancer Activity

The compound has shown promise in cancer research, particularly in vitro studies where it exhibited cytotoxic effects against several cancer cell lines. For example, preliminary results suggest that it may induce apoptosis in human leukemia and breast cancer cells. The presence of the difluoromethylsulfanyl group is believed to enhance its binding affinity to molecular targets associated with cancer progression.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of this compound on human acute monocytic leukemia (U-937) and breast adenocarcinoma (MCF-7) cell lines.
    • Results : The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potential as a lead compound in drug development.
  • Antimicrobial Activity Assessment :
    • In a comparative study against common pathogens, this compound was tested for its ability to inhibit bacterial growth.
    • Results : It showed significant inhibition against Gram-positive bacteria, suggesting its utility as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The difluoromethylsulfanyl moiety is thought to facilitate strong interactions that can modulate enzyme activities critical for cellular metabolism and proliferation .

Comparison with Similar Compounds

Compound NameStructureKey Differences
2-{[(Trifluoromethyl)sulfanyl]methyl}furan-3-carboxylic acidStructureTrifluoromethyl group may alter reactivity and biological activity
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acidStructureDifferent substitution pattern affects solubility and interaction profiles

Properties

IUPAC Name

2-(difluoromethylsulfanylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c8-7(9)13-3-5-4(6(10)11)1-2-12-5/h1-2,7H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCGYFVAXAWGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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